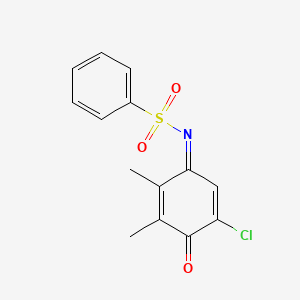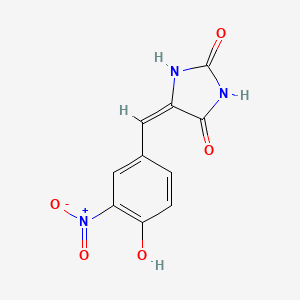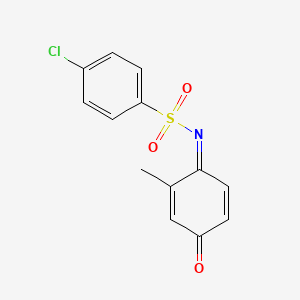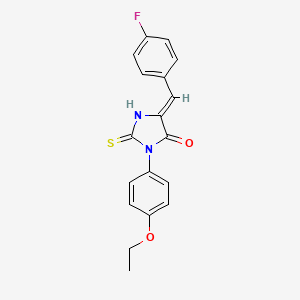
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as CCP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CCP is a pyrazolone derivative that has shown potential as a therapeutic agent due to its ability to modulate various biological pathways. In
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that this compound may modulate various biological pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of COX-2 and MMP-9, which are enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines. Animal studies have shown that this compound can reduce tumor growth and inflammation in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity.
Orientations Futures
There are several future directions for the study of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. In addition, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activity.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-chlorobenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with 5-methyl-1H-pyrazol-3-one to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been studied for its potential as an anti-microbial agent.
Propriétés
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-16(9-12-5-7-13(18)8-6-12)17(22)21(20-11)15-4-2-3-14(19)10-15/h2-10H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPJITYPFJMWST-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)
![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)

![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)